2-methyl-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]benzamide
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Overview
Description
2-methyl-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]benzamide is a synthetic organic compound with a complex molecular structure. It is characterized by the presence of multiple chlorine atoms and a benzamide group, making it a compound of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride.
Amidation Reaction: The 2-methylbenzoyl chloride is then reacted with 2,2,2-trichloroethylamine in the presence of a base such as triethylamine to form the intermediate 2-methyl-N-(2,2,2-trichloroethyl)benzamide.
Substitution Reaction: Finally, the intermediate is reacted with 4-chloroaniline under controlled conditions to yield the target compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer chlorine atoms or altered functional groups.
Substitution: Substituted products with different nucleophiles replacing the chlorine atoms.
Scientific Research Applications
2-methyl-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-methyl-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide
- 2-methyl-N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]benzamide
- 2-methyl-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide
Uniqueness
2-methyl-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]benzamide is unique due to its specific substitution pattern and the presence of both chloro and trichloro groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H14Cl4N2O |
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Molecular Weight |
392.1 g/mol |
IUPAC Name |
2-methyl-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]benzamide |
InChI |
InChI=1S/C16H14Cl4N2O/c1-10-4-2-3-5-13(10)14(23)22-15(16(18,19)20)21-12-8-6-11(17)7-9-12/h2-9,15,21H,1H3,(H,22,23) |
InChI Key |
QIAFEACEVZOERP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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